Acetoacetic Acid

Chemical Stability Thermal Decomposition Half-life

This compound is not a stable shelf reagent but is generated in situ due to its short half-life. Choose it for research on oxidative stress, ketone body metabolism, or as an analytical reference standard. Its instability, a 55-fold difference from stable esters, drives specific syntheses like mild decarboxylation to ketones, making it a critical intermediate where esters are unreactive.

Molecular Formula C4H6O3
Molecular Weight 102.09 g/mol
CAS No. 541-50-4
Cat. No. B1201470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetoacetic Acid
CAS541-50-4
Synonyms3-ketobutyrate
3-oxobutyric acid
acetoacetate
acetoacetic acid
acetoacetic acid, calcium salt
acetoacetic acid, lithium salt
acetoacetic acid, sodium salt
oxobutyrate
sodium acetoacetate
Molecular FormulaC4H6O3
Molecular Weight102.09 g/mol
Structural Identifiers
SMILESCC(=O)CC(=O)O
InChIInChI=1S/C4H6O3/c1-3(5)2-4(6)7/h2H2,1H3,(H,6,7)
InChIKeyWDJHALXBUFZDSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility1000 mg/mL at 20 °C

Structure & Identifiers


Interactive Chemical Structure Model





Acetoacetic Acid (CAS 541-50-4): Chemical Identity and Physicochemical Properties


Acetoacetic acid (CAS 541-50-4), also known as 3-oxobutanoic acid or diacetic acid, is the simplest β-keto acid, a class of organic compounds characterized by a ketone group at the β-position relative to a carboxylic acid group [1]. With molecular formula C4H6O3 and molecular weight 102.09 g/mol, acetoacetic acid is a weak organic acid with a reported pKa of 3.58 (at 18°C) or 3.77 depending on measurement conditions, and exists at room temperature as colorless crystals or an oily liquid with a melting point of 36-37°C [1][2]. It is miscible with water and alcohol and functions biologically as an endogenous ketone body metabolite alongside β-hydroxybutyrate and acetone [3]. Unlike its stable methyl and ethyl ester derivatives which are produced industrially at scale, acetoacetic acid itself is inherently unstable and decomposes spontaneously to acetone and carbon dioxide when heated [3].

Why Acetoacetic Acid Cannot Be Substituted with Acetoacetate Esters or Alternative Ketone Bodies


Substituting acetoacetic acid with its common industrial alternatives—ethyl acetoacetate, methyl acetoacetate, or lithium acetoacetate—fundamentally alters the compound's reactivity, stability, and functional utility. While ethyl acetoacetate (boiling point 180.8°C, melting point −45°C, pKa ≈ 10.7) is a shelf-stable liquid used widely in acetoacetic ester synthesis and dye manufacturing with a global market valued at USD 342.7 million in 2024 [1][2], the free acid decomposes at moderate rates with a half-life of only 140 minutes at 37°C in water [3]. Conversely, substituting acetoacetic acid with β-hydroxybutyrate (3HB) in clinical diagnostic applications yields divergent results: urine dipstick tests exclusively detect acetoacetate but miss the predominant ketone body (3HB present at up to a 10:1 ratio over acetoacetate), resulting in false-negative readings in up to 23% of diabetic ketoacidosis cases [4]. These fundamental differences in stability, detection specificity, and industrial handling preclude generic interchangeability without compromising experimental or clinical validity.

Quantitative Differentiation of Acetoacetic Acid vs. Analogs: Stability, Diagnostic Accuracy, and Industrial Utility


Thermal and Aqueous Stability: Acetoacetic Acid vs. Ethyl Acetoacetate

Acetoacetic acid exhibits markedly inferior thermal and aqueous stability compared to its ethyl ester derivative. The free acid decomposes spontaneously to acetone and carbon dioxide with a half-life of 140 minutes at 37°C in water, whereas the anion form (acetoacetate) degrades approximately 55 times more slowly with a half-life of 130 hours under identical conditions [1]. Heating acetoacetic acid to 100°C induces rapid, complete decomposition [2]. In contrast, ethyl acetoacetate is thermally stable with a boiling point of 180.8°C, does not undergo spontaneous decarboxylation, and can be stored and transported at ambient temperature without decomposition [3].

Chemical Stability Thermal Decomposition Half-life β-Keto Acid

Diagnostic Sensitivity and Specificity: Urine Acetoacetate vs. Capillary Blood β-Hydroxybutyrate

In emergency department diagnostic testing for ketoacidosis, urine acetoacetate dipstick testing demonstrates inferior specificity and positive predictive value compared to capillary blood β-hydroxybutyrate measurement. In a study of 173 hyperglycemic patients, at matched cutoff thresholds producing equivalent sensitivity (100%), urine acetoacetate testing (two-cross ketonuria cutoff) exhibited a specificity of 77%, while capillary blood β-hydroxybutyrate (3 mmol/L cutoff) achieved significantly higher specificity of 94% (P<0.0001) [1][2]. Furthermore, at optimal thresholds, β-hydroxybutyrate achieved a positive predictive value of 100% (at 5 mmol/L), whereas urine acetoacetate testing at the three-cross cutoff yielded a positive predictive value of only 26% [1]. Urine dipstick tests detect only acetoacetate and fail to detect β-hydroxybutyrate, which is the predominant ketone body in diabetic ketoacidosis, present at up to a 10:1 ratio over acetoacetate [3].

Clinical Diagnostics Diabetic Ketoacidosis Sensitivity Specificity Ketone Body Monitoring

Industrial Production Scale: Acetoacetic Acid vs. Acetoacetate Esters

Acetoacetic acid itself is not produced at industrial scale; rather, its methyl and ethyl esters serve as the commercially viable, shelf-stable alternatives that dominate the market [1]. The global ethyl acetoacetate (EAA) market was valued at USD 342.7 million in 2024 and is projected to reach USD 512.9 million by 2032, growing at a CAGR of 5.3% [2]. These esters are manufactured at large scale via Claisen condensation of ethyl acetate or through reaction of diketene with alcohols, and are used extensively as precursors to arylide yellows and diarylide dyes via acetoacetylation reactions [1][3]. In contrast, acetoacetic acid must be generated at 0°C and used in situ immediately due to its thermal instability, rendering it unsuitable for bulk production, storage, or commercial distribution beyond small research quantities [1].

Industrial Chemistry Production Scale Market Size Dye Precursor

Optimal Procurement and Application Scenarios for Acetoacetic Acid (CAS 541-50-4)


In Situ Synthetic Intermediate for Small-Scale Academic Research

Acetoacetic acid is optimally procured for small-scale organic synthesis applications where in situ generation and immediate use are feasible. Traditional preparation involves base hydrolysis of ethyl acetoacetate followed by acidification of the anion, with the free acid generated at 0°C and used immediately to prevent decomposition to acetone and carbon dioxide [1]. Alternatively, high-yield synthesis via acid hydrolysis of diketene has been reported [1]. This compound serves as an acetone enolate equivalent in alkylations, carbonyl additions, conjugate additions, and diazonium ion coupling reactions [1]. Procurement is only appropriate for laboratories equipped with cold-chain handling capabilities and protocols designed for immediate consumption; long-term storage is not viable given the 140-minute half-life at 37°C in aqueous solution [2].

Analytical Reference Standard for Metabolomics and Clinical Chemistry Method Validation

Acetoacetic acid is procured as a fully characterized reference standard for analytical method development and validation in clinical chemistry and metabolomics applications [1]. It serves as a critical calibration standard for quantifying ketone body concentrations in biological matrices using high-pressure liquid chromatography (HPLC) or capillary electrophoresis methods, with established protocols for simultaneous determination of acetoacetic acid alongside pyruvic acid, 3-hydroxybutyric acid, and lactic acid [2]. Standards are compliant with regulatory guidelines including USP and EP traceability requirements for pharmaceutical quality control [1]. Laboratories performing diabetes biomarker monitoring or ketone body metabolism studies should procure acetoacetic acid analytical standards from vendors providing certificates of analysis with documented purity specifications (minimum 95-98%) and appropriate storage conditions (sealed, cool, dry) [3][4].

Lithium Acetoacetate Salt for Cell Culture and Metabolic Research

When long-term stability and reproducibility are required for biological research applications, lithium acetoacetate (CAS 3483-11-2) represents the appropriate procurement alternative to free acetoacetic acid. The lithium salt provides a stable, solid powder form (purity ≥97.0%) with demonstrated shelf life of ≥12 months when stored at -20°C, in contrast to the unstable free acid [1][2]. Lithium acetoacetate serves as an acetoacetate standard for quantitative measurement of acetoacetate in biological samples and is employed in cell culture systems as a ketone body supplement to mimic physiological ketosis conditions [3]. Stock solutions can be stored at -80°C for up to 6 months, enabling multi-experiment reproducibility unattainable with free acetoacetic acid [2].

Clinical Diagnostic Reagent for Urine Ketone Dipstick Manufacturing

Acetoacetic acid derivatives and analytical standards are procured for the development and quality control of urine ketone diagnostic strips, which rely on the nitroprusside reaction for semiquantitative acetoacetate detection [1]. Commercial dipsticks such as Bayer's Ketostix exclusively detect acetoacetate (the conjugate base of acetoacetic acid) via a colorimetric reaction producing a pink-to-purple color change graded visually, with no cross-reactivity to β-hydroxybutyrate or acetone [1][2]. However, procurement decisions must account for the established performance limitations: at matched sensitivity thresholds, urine acetoacetate testing demonstrates 77% specificity versus 94% for blood β-hydroxybutyrate testing (P<0.0001), and positive predictive value of only 26% at optimal cutoff in emergency department settings . These performance characteristics make acetoacetate-based urine dipsticks suitable for screening applications but inadequate for definitive diagnosis or management of diabetic ketoacidosis where blood ketone monitoring is clinically indicated.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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